molecular formula C17H20O2 B14652379 2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione CAS No. 42507-82-4

2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione

Cat. No.: B14652379
CAS No.: 42507-82-4
M. Wt: 256.34 g/mol
InChI Key: LMMRHMDTCZGYNN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione is a complex organic compound with a unique structure It is characterized by its polycyclic framework and the presence of two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired polycyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other electrophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction may produce alcohols.

Scientific Research Applications

2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione has several applications in scientific research:

    Chemistry: It is used as a model compound to study polycyclic structures and their reactivity.

    Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polycyclic ketones and hydrocarbons with comparable structures. Examples include:

  • 1-Phenanthrenemethanol
  • 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene

Uniqueness

What sets 2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione apart is its specific arrangement of functional groups and the resulting chemical properties

Properties

CAS No.

42507-82-4

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

14,14-dimethyltetracyclo[11.1.1.02,11.05,10]pentadeca-2,7-diene-6,9-dione

InChI

InChI=1S/C17H20O2/c1-17(2)9-7-12-10(13(17)8-9)3-4-11-14(18)5-6-15(19)16(11)12/h3,5-6,9,11-13,16H,4,7-8H2,1-2H3

InChI Key

LMMRHMDTCZGYNN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC3C4C(CC=C3C1C2)C(=O)C=CC4=O)C

Origin of Product

United States

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